![molecular formula C17H16ClN3OS B5815213 N-(5-chloro-2-methylphenyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide](/img/structure/B5815213.png)
N-(5-chloro-2-methylphenyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methylphenyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide, also known as CCT137690, is a chemical compound that has been studied extensively for its potential as a cancer treatment. It is a selective inhibitor of the protein kinase CHK1, which plays a critical role in the DNA damage response pathway.
Mechanism of Action
CHK1 is a protein kinase that plays a critical role in the DNA damage response pathway. When DNA is damaged, CHK1 is activated and phosphorylates downstream targets, leading to cell cycle arrest and DNA repair. In cancer cells, which often have defects in the DNA damage response pathway, CHK1 is overexpressed and plays a critical role in cell survival. N-(5-chloro-2-methylphenyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide selectively inhibits CHK1, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer activity in preclinical models. In vitro studies have demonstrated that it can induce apoptosis in a variety of cancer cell lines, including breast, lung, colon, and ovarian cancer. In vivo studies have shown that it can inhibit tumor growth in xenograft models of breast and lung cancer. However, this compound has also been shown to have some off-target effects, such as inhibition of other kinases like CHK2 and CDK1.
Advantages and Limitations for Lab Experiments
One advantage of N-(5-chloro-2-methylphenyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide is its selectivity for CHK1, which makes it a valuable tool for studying the DNA damage response pathway. However, its off-target effects can also complicate data interpretation. Another limitation is its poor solubility, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on N-(5-chloro-2-methylphenyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide. One area of interest is its potential as a combination therapy with other cancer treatments, such as chemotherapy or radiation therapy. Another area of interest is the development of more potent and selective CHK1 inhibitors. Finally, there is also interest in studying the role of CHK1 in other diseases, such as neurodegenerative disorders.
Synthesis Methods
The synthesis of N-(5-chloro-2-methylphenyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide involves several steps, including the reaction of 2-chloro-5-methylphenyl isocyanate with 3-cyano-4,6-dimethyl-2-thiol to form the intermediate 2-(3-cyano-4,6-dimethyl-2-thioxo-2,3-dihydropyridin-1-yl)-5-chloro-N-methylbenzamide. This intermediate is then reacted with ethyl chloroacetate to produce the final product, this compound.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide has been studied extensively for its potential as a cancer treatment. It has been shown to selectively inhibit CHK1, which is involved in the DNA damage response pathway. This pathway is critical for maintaining genomic stability, and defects in this pathway are often observed in cancer cells. By inhibiting CHK1, this compound can cause cancer cells to undergo apoptosis (programmed cell death) in response to DNA damage, while sparing normal cells.
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3OS/c1-10-4-5-13(18)7-15(10)21-16(22)9-23-17-14(8-19)11(2)6-12(3)20-17/h4-7H,9H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXBDDDTQHJCKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=C(C(=CC(=N2)C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-bromophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5815166.png)
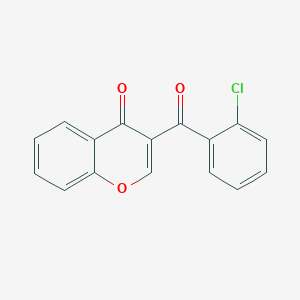
![4-[5-methyl-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone](/img/structure/B5815182.png)
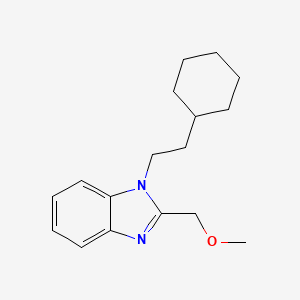
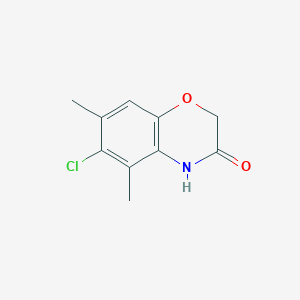
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5815189.png)
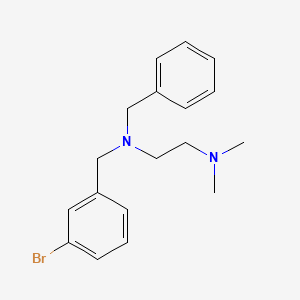
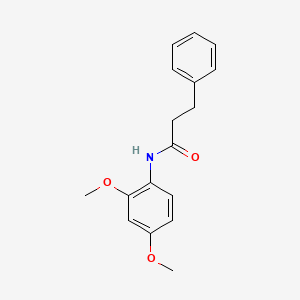


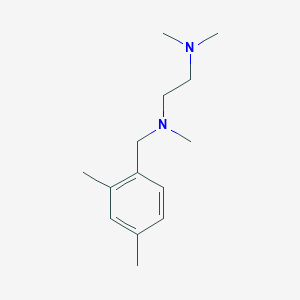
![3-bromo-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5815236.png)